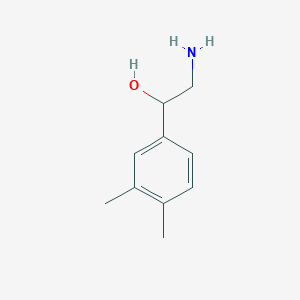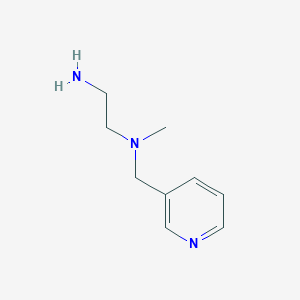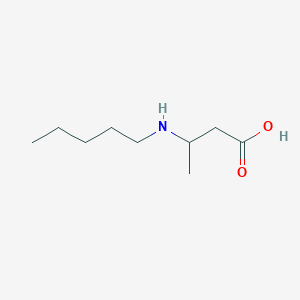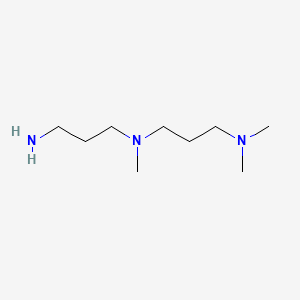
2-(Methyl(pyridin-2-ylmethyl)amino)ethanol
Descripción general
Descripción
2-(Methyl(pyridin-2-ylmethyl)amino)ethanol is a useful research compound. Its molecular formula is C9H14N2O and its molecular weight is 166.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Methyl(pyridin-2-ylmethyl)amino)ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Methyl(pyridin-2-ylmethyl)amino)ethanol including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Complexation and Coordination Chemistry
- 2-(Methyl(pyridin-2-ylmethyl)amino)ethanol and its derivatives have been extensively used in synthesizing various metal complexes. These complexes exhibit unique structural properties, such as distorted square-pyramidal copper(II) ions and various chelate ring sequences around metal ions, which are crucial in the formation of structures (Keypour et al., 2015).
Polymer Chemistry
- This compound serves as an effective protecting group for carboxylic acids in polymer chemistry. Its ability to be selectively removed post-polymerization, either chemically or thermally, has been utilized in the synthesis of polymers like poly(methacrylic acid) (Elladiou & Patrickios, 2012).
Chemosensors
- Derivatives of 2-(Methyl(pyridin-2-ylmethyl)amino)ethanol have been synthesized and studied for their abilities as chemosensors, particularly towards metal ions like nickel(II) and copper(II). These compounds can undergo color changes observable to the naked eye upon interaction with specific metal ions (Patil et al., 2017).
Molecular Docking and Drug Design
- In drug design, reaction products of this compound with other chemicals have shown potential as ligands in the complexation with metals like copper(II) and cadmium(II). These complexes were analyzed for their interaction with biomolecules through docking studies, indicating potential applications in medicinal chemistry (Mardani et al., 2019).
Fluorescent Chemosensors
- A variant of 2-(Methyl(pyridin-2-ylmethyl)amino)ethanol was used to develop a fluorescent chemosensor for Al3+ ions. The sensor works based on the inhibition of excited-state intramolecular proton transfer (ESIPT), and its fluorescence changes in the presence of Al3+ ions (Azadbakht et al., 2013).
Antitumor Activity
- Complexes of this compound with metals like Pd(II) and Pt(II) have been synthesized and studied for their potential antitumor activities. Their molecular structures were analyzed, and their interaction with biomolecules like DNA was investigated, showcasing the compound's relevance in cancer research (Abdel-Ghani & Mansour, 2012).
Cu(II) Sensing
- Its derivatives have been used to design sensors for Cu(II) ions. These sensors are based on internal charge transfer (ICT) mechanisms and show strong fluorescent emission changes in the presence of Cu(II) ions, indicating their potential in environmental monitoring (Xu et al., 2005).
Synthesis and Catalytic Activities
- The compound and its derivatives have been used in the synthesis of complexes with catalytic activities. These activities include ethylene oligomerization, indicating potential applications in industrial chemistry (Nyamato et al., 2016).
Propiedades
IUPAC Name |
2-[methyl(pyridin-2-ylmethyl)amino]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-11(6-7-12)8-9-4-2-3-5-10-9/h2-5,12H,6-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCNAIYLRHXGKQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)CC1=CC=CC=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methyl(pyridin-2-ylmethyl)amino)ethanol | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

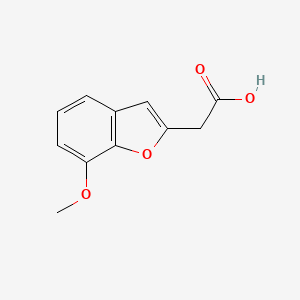
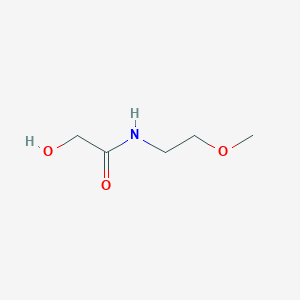
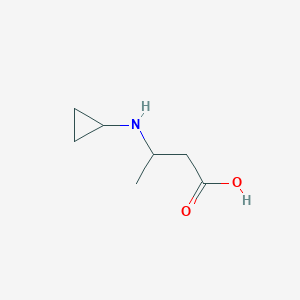

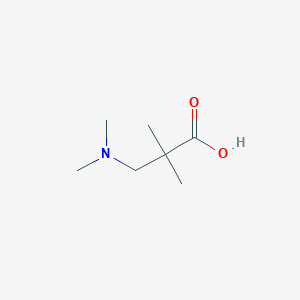
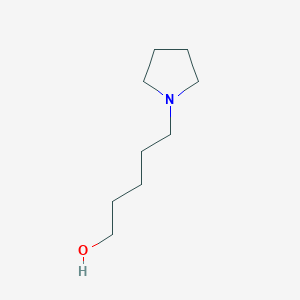
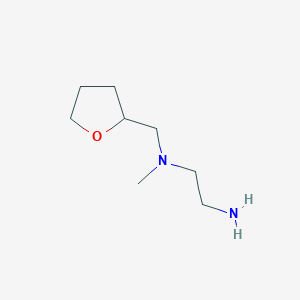

![3-[(1-Methylpropyl)amino]-butanoic acid](/img/structure/B7848060.png)
![2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B7848070.png)
